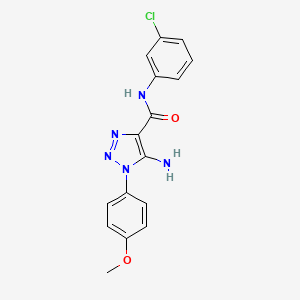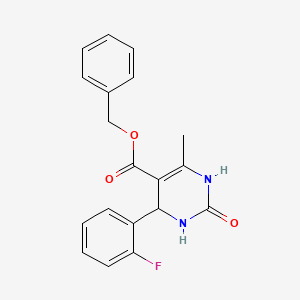![molecular formula C26H20ClNO6 B4989001 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B4989001.png)
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate, also known as Boc-Ala-CO-7-amino-4-chloro-2-oxo-2H-chromene, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery.
Wirkmechanismus
The mechanism of action of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene involves the inhibition of specific enzymes. It has been found to bind to the ATP-binding site of tyrosine kinases, which prevents the phosphorylation of proteins and ultimately inhibits cell growth. The compound has also been found to bind to the active site of certain bacterial and fungal enzymes, which disrupts their normal function and leads to cell death.
Biochemical and Physiological Effects:
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene has been found to have several biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of cancer cells and has antibacterial and antifungal properties. It has also been found to increase the production of reactive oxygen species, which can lead to cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene in lab experiments is its specificity towards certain enzymes, which allows for targeted inhibition. It also has a relatively simple synthesis method and can be easily purified through column chromatography. However, one of the limitations is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene. One area of interest is its potential applications in cancer therapy. Further studies are needed to determine its efficacy in vivo and to identify potential side effects. Another area of research is its antibacterial and antifungal properties, which could lead to the development of new antibiotics. Additionally, further studies are needed to understand the compound's mechanism of action and to optimize its synthesis method.
Synthesemethoden
The synthesis of 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene involves the condensation of 7-amino-4-chloro-2-oxo-2H-chromene with Boc-Ala-COCl in the presence of a base such as triethylamine. The resulting compound is purified through column chromatography to obtain the final product. The yield of the synthesis method is around 60%.
Wissenschaftliche Forschungsanwendungen
6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate-amino-4-chloro-2-oxo-2H-chromene has shown promising results in scientific research applications. It has been found to inhibit the activity of certain enzymes, such as tyrosine kinases, and has potential applications in cancer therapy. It has also been tested for its antibacterial and antifungal properties.
Eigenschaften
IUPAC Name |
(6-chloro-2-oxo-4-phenylchromen-7-yl) 2-(phenylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20ClNO6/c1-16(28-26(31)32-15-17-8-4-2-5-9-17)25(30)34-23-14-22-20(12-21(23)27)19(13-24(29)33-22)18-10-6-3-7-11-18/h2-14,16H,15H2,1H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCPWIIVOLECPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=CC=C3)Cl)NC(=O)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20ClNO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxycarbonylamino-propionic acid 6-chloro-2-oxo-4-phenyl-2H-chromen-7-yl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{4-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-ylcarbonyl]phenoxy}-N,N-dimethyl-1-piperidinesulfonamide](/img/structure/B4988918.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)

![N-[(3-methyl-5-isoxazolyl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4988947.png)
![4-[(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 4-methylbenzenesulfonate](/img/structure/B4988957.png)

![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-(1-phenylethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4988962.png)

![3,3'-(4,4'-biphenyldiyldiimino)bis[1-(2-furyl)-2-propen-1-one]](/img/structure/B4988976.png)


![1-{5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]-2-pyridinyl}-L-prolinamide](/img/structure/B4989002.png)